フルスルファミド

概要

説明

科学的研究の応用

Flusulfamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and agriculture . In chemistry, it is used as a model compound to study the reactivity of sulfonanilides and their derivatives . In biology, flusulfamide is used to investigate the mechanisms of spore germination inhibition and its effects on various fungal pathogens . In agriculture, it is applied as a soil treatment to control diseases caused by soil-borne pathogens, such as Plasmodiophora brassicae, which causes clubroot in brassicas . Additionally, flusulfamide has shown potential in reducing the incidence of powdery scab in potatoes .

作用機序

Target of Action

Flusulfamide primarily targets the myxomycete fungi, including Plasmodiophora brassicae (clubroot of brassicas), Spongospora subterranea (powdery scab of potatoes), and Streptomyces scabies (common potato scab) . These fungi are responsible for various plant diseases, and Flusulfamide acts against them to control their spread .

Mode of Action

Flusulfamide acts by preventing the germination of both resting spores and secondary zoospores . This is achieved through the cleavage of key structures within the spore walls . The fungicide directly acts against resting spores . When placed in root exudates of Chinese cabbage, untreated resting spores germinated at a high frequency while flusulfamide-treated resting spores hardly germinated at all .

Biochemical Pathways

Flusulfamide affects the germination process of the fungal spores. It inhibits the biochemical events occurring in the pathogen’s cells .

Pharmacokinetics

It is known that flusulfamide is primarily a soil-applied fungicide . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties are likely to be influenced by soil characteristics and environmental conditions.

Result of Action

The result of Flusulfamide’s action is the suppression of diseases caused by the targeted fungi. By inhibiting spore germination, Flusulfamide prevents the fungi from infecting plants and causing disease . This results in healthier plants and improved crop yields .

Action Environment

The action of Flusulfamide is influenced by environmental factors. Its effectiveness is determined by physicochemical properties such as solubility in water, log Pow, and stability to biotic and abiotic degradation processes . The fungicide can be incorporated into the soil or applied directly to tubers and transplants prior to planting . In field trials, Flusulfamide, used at very much lower application rates, gave greater disease control than reference products .

生化学分析

Biochemical Properties

Flusulfamide interacts with key structures within the spore walls of certain fungi, preventing the germination of both resting spores and secondary zoospores . This interaction disrupts the life cycle of the fungi, effectively controlling their spread.

Cellular Effects

Flusulfamide’s primary cellular effect is the inhibition of spore germination. It is ineffective against fungi established within cortical cells of the host root . It directly acts against resting spores, suppressing root-hair infection and club formation .

Molecular Mechanism

Flusulfamide exerts its effects at the molecular level by binding to the cell walls of resting spores . This binding prevents the germination of the spores, thereby inhibiting the spread of the fungi .

Temporal Effects in Laboratory Settings

Flusulfamide’s effects over time have been observed in laboratory settings. It has been found to be stable between 35 °C and 80 °C in the dark for 90 days

Transport and Distribution

Flusulfamide is primarily a soil-applied fungicide , suggesting that it is transported and distributed through the soil

準備方法

Flusulfamide can be synthesized through a series of chemical reactions involving halogenated cyclohexanone, sulfite, oxalyl chloride, and 2-trifluoromethyl-4-chloroaniline . The process involves halogenating cyclohexanone to obtain 2-halogenated cyclohexanone, which then reacts with sulfite to form 2-oxo cyclohexyl sulfonate. This intermediate is further reacted with oxalyl chloride and 2-trifluoromethyl-4-chloroaniline to yield flusulfamide . The reaction conditions are mild, and the process is suitable for large-scale industrial production due to its simplicity and high yield .

化学反応の分析

Flusulfamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, flusulfamide can be oxidized to form sulfone derivatives, and it can undergo nucleophilic substitution reactions to form various substituted sulfonamides . The major products formed from these reactions depend on the specific reagents and conditions used .

類似化合物との比較

Flusulfamide is unique among sulfonanilide fungicides due to its specific activity against a narrow range of fungal pathogens . Similar compounds include other sulfonanilides and sulfur-containing agrochemicals, such as fluazinam and amisulbrom . Compared to these compounds, flusulfamide has a higher efficacy in controlling clubroot disease and a lower environmental impact due to its low mobility in soil . Additionally, flusulfamide has shown effectiveness in reducing the incidence of powdery scab in potatoes, which is not commonly observed with other similar fungicides .

生物活性

Flusulfamide is a sulfonamide-based fungicide primarily used in agriculture to manage various plant diseases, particularly those caused by soil-borne pathogens. Its biological activity has been extensively studied, revealing its efficacy against several fungi, particularly Plasmodiophora brassicae, the causative agent of clubroot disease in cruciferous crops. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of flusulfamide.

Flusulfamide is classified as an arylsulfonamide, which are known for their broad-spectrum biological activities. Its chemical structure allows it to interact with target organisms effectively. The primary mechanism of action involves the inhibition of spore germination in pathogens, thereby preventing disease establishment.

Key Mechanisms:

- Inhibition of Spore Germination : Flusulfamide prevents the germination of resting spores of Plasmodiophora brassicae by adsorbing onto the spore surface, thereby disrupting the germination process .

- Fungicidal Activity : It has demonstrated potent fungicidal effects against various fungi, including Gibberella zeae and Botrytis cinerea, with inhibition rates exceeding those of some traditional fungicides .

Biological Activity Data

The following table summarizes the biological activity of flusulfamide against different pathogens:

| Pathogen | Inhibition Rate (%) | Concentration (mg/L) |

|---|---|---|

| Plasmodiophora brassicae | 95 | 200 |

| Gibberella zeae | 100 | 200 |

| Botrytis cinerea | 85 | 100 |

Case Study 1: Efficacy Against Clubroot Disease

A study conducted by Tanaka et al. (2019) demonstrated that flusulfamide effectively suppressed clubroot disease in cabbage by inhibiting the germination of P. brassicae spores. The study reported a significant reduction in disease incidence when flusulfamide was applied at recommended rates, showcasing its potential as a reliable management tool for this pervasive disease .

Case Study 2: Comparative Analysis with Other Fungicides

In a comparative study assessing various fungicides, flusulfamide outperformed several traditional agents in controlling Gibberella zeae. The study highlighted that at a concentration of 200 mg/L, flusulfamide achieved a complete inhibition rate, while other tested fungicides showed significantly lower efficacy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of flusulfamide derivatives suggests that modifications to the sulfonamide group can enhance biological activity. The presence of electron-withdrawing groups on the aromatic rings has been correlated with increased antifungal potency .

Environmental Impact and Residue Analysis

Flusulfamide's environmental profile has been evaluated concerning its persistence and degradation in agricultural settings. Studies indicate that it breaks down relatively quickly in soil, reducing the risk of long-term environmental accumulation. However, residue analysis is crucial for assessing its safety in food products and potential impacts on non-target organisms .

特性

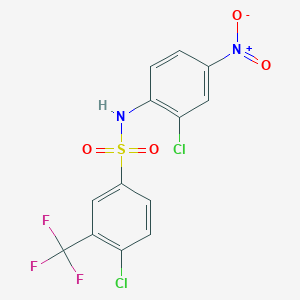

IUPAC Name |

4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVDAZSPJWCIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057929 | |

| Record name | Flusulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106917-52-6 | |

| Record name | Flusulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106917-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flusulfamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106917526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flusulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKO7028G4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does flusulfamide interact with its target and what are the downstream effects?

A: Flusulfamide inhibits the germination of Plasmodiophora brassicae resting spores. [] While the precise mechanism remains unclear, research suggests that flusulfamide disrupts primary zoosporogenesis, the initial stage of spore germination. [] Transmission electron microscopy revealed that flusulfamide treatment halted this process in the early phase. []

Q2: What is the molecular formula, weight, and available spectroscopic data for flusulfamide?

A2: * Molecular formula: C13H9Cl2F3N2O4S * Molecular weight: 413.2 g/mol

Q3: Are there any known compatibility issues with flusulfamide in formulations or application methods?

A3: The research mentions the successful formulation of flusulfamide into various forms for agricultural application, including:

Q4: Does flusulfamide exhibit any catalytic properties?

A4: The provided research focuses primarily on flusulfamide's fungicidal activity against clubroot disease. There is no mention of catalytic properties or applications for this compound.

Q5: Have any computational chemistry or modeling studies been conducted on flusulfamide?

A5: The provided research papers do not delve into computational chemistry or modeling studies related to flusulfamide.

Q6: How do structural modifications of flusulfamide affect its activity against Plasmodiophora brassicae?

A: Research indicates that the sulfonanilide moiety in flusulfamide plays a crucial role in its efficacy against clubroot disease. [] Specifically, derivatives with 2-chloro-4-trifluoromethylanilide and 2-chloro-4-nitroanilide substitutions demonstrated increased activity. [] This highlights the importance of these specific structural features for the fungicidal action of flusulfamide.

Q7: What are the common formulations of flusulfamide and are there any strategies to improve its stability, solubility, or bioavailability?

A: Flusulfamide is commonly formulated as a dust powder (DP) and granules (GR) for soil application. [] Information regarding strategies for improving its stability, solubility, or bioavailability is limited in the provided research.

Q8: Is there any information on the absorption, distribution, metabolism, and excretion (ADME) of flusulfamide in plants or the environment?

A8: The provided research primarily focuses on the fungicidal activity of flusulfamide and doesn't delve into its environmental fate or ADME in plants. Further research is needed to understand these aspects comprehensively.

Q9: What are the typical in vitro and in vivo methods used to assess the efficacy of flusulfamide against clubroot disease?

A9: Research commonly evaluates flusulfamide's efficacy using:

- In vitro assays: Assessing the inhibition of Plasmodiophora brassicae resting spore germination. []

- In vivo experiments: Conducted in controlled environments (greenhouses) [] or under field conditions [, , ] using susceptible cruciferous crops like Chinese cabbage.

Q10: Are there any known cases of resistance to flusulfamide in Plasmodiophora brassicae populations?

A10: The development of resistance is a significant concern with any pesticide. While the provided research does not specifically mention flusulfamide resistance in Plasmodiophora brassicae, it is an area that warrants monitoring and further investigation.

Q11: What are the known toxicological effects of flusulfamide and its safety profile?

A11: The provided research focuses on flusulfamide's efficacy against clubroot and doesn't provide detailed toxicological data. Always refer to the product's Safety Data Sheet (SDS) for comprehensive safety information.

Q12: Are there any studies on targeted delivery of flusulfamide or the use of biomarkers to assess treatment efficacy?

A12: The research presented does not discuss targeted delivery systems or the use of biomarkers for flusulfamide.

Q13: What analytical methods are used for the detection and quantification of flusulfamide?

A: High-performance liquid chromatography (HPLC) with UV detection (UVD) and mass spectrometry (MS) is a commonly employed technique for analyzing flusulfamide residues in agricultural products. [, ] This approach allows for sensitive and specific detection and quantification of the fungicide in complex matrices.

Q14: Are there any viable alternatives to flusulfamide for clubroot control?

A14: The research explores several alternative approaches for managing clubroot disease, including:

- Biological control: Using beneficial antagonists like Trichoderma species, Bacillus species, and Pseudomonas species. [, ]

- Cultural practices: Adjusting soil pH using lime to create less favorable conditions for P. brassicae. [, , ]

- Crop rotation: Introducing non-host crops to break the disease cycle. []

Q15: What are some key milestones in clubroot research and the development of flusulfamide as a control agent?

A15: Key milestones and research areas include:

- Screening and development of resistant cultivars: Breeding programs continuously strive to develop cruciferous crop varieties with resistance to various P. brassicae races. []

- Evaluation of alternative control methods: Exploring biological control agents, cultural practices, and integrated pest management strategies to reduce reliance on chemical treatments. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。